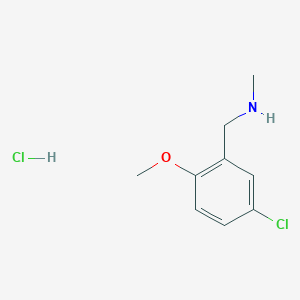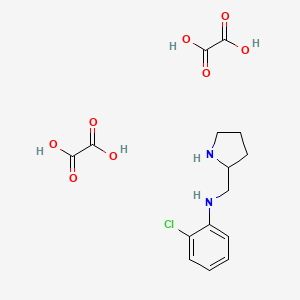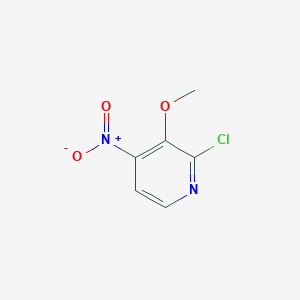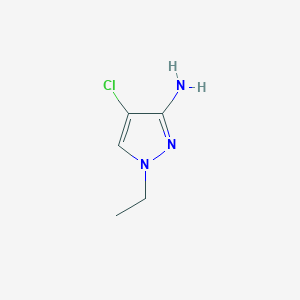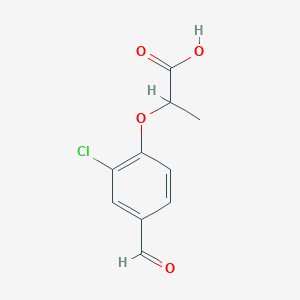
2-(2-Chloro-4-formylphenoxy)propanoic acid
Vue d'ensemble
Description
“2-(2-Chloro-4-formylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 812642-71-0 . It has a molecular weight of 228.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2- (2-chloro-4-formylphenoxy)propanoic acid . The InChI Code for this compound is 1S/C10H9ClO4/c1-6 (10 (13)14)15-9-3-2-7 (5-12)4-8 (9)11/h2-6H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s molecular weight is 228.63 .Applications De Recherche Scientifique
Biological Activity and Interaction
A study by Carbonara et al. (2001) explored carboxylic acids like 2-(4-Chloro-phenoxy)propanoic and their analogs, which are known to block chloride membrane conductance in rat striated muscle by interacting with specific receptors. This research demonstrated that chemical modifications, such as introducing a second aryloxy moiety into the side-chain, can influence biological activity, suggesting potential applications in understanding muscle physiology and developing muscle-targeted therapies (Carbonara et al., 2001).
Environmental Analysis and Remediation
Nuhu et al. (2012) presented a method for determining phenoxy herbicides, including compounds similar to 2-(2-Chloro-4-formylphenoxy)propanoic acid, in water samples. This method involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, highlighting the importance of these compounds in environmental monitoring and pollution control efforts (Nuhu et al., 2012).
Advanced Material Synthesis
Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound structurally related to 2-(2-Chloro-4-formylphenoxy)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine, a type of advanced material. This research opens up possibilities for using such compounds in the development of new materials with potential applications in various industries (Trejo-Machin et al., 2017).
Agricultural and Environmental Safety
Manninen et al. (1986) investigated the exposure of farm workers to phenoxy acid herbicides, including compounds similar to 2-(2-Chloro-4-formylphenoxy)propanoic acid. This study provides valuable insights into occupational safety and the environmental impact of using such chemicals in agriculture (Manninen et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-7(5-12)4-8(9)11/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVSCSPGUVHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397672 | |
| Record name | 2-(2-chloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formylphenoxy)propanoic acid | |
CAS RN |
812642-71-0 | |
| Record name | 2-(2-chloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)


